molecular formula C6H5Br2N3O4 B1648163 methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1172351-19-7

methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B1648163
CAS No.: 1172351-19-7
M. Wt: 342.93 g/mol
InChI Key: ZEAGTNWHWKOQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H5Br2N3O4 and a molecular weight of 342.93 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C6H5Br2N3O4 . The exact arrangement of these atoms and bonds would be depicted in its structural formula, which is not provided in the retrieved data.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 342.93 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the retrieved data.

Scientific Research Applications

Building Block for Heterocyclic Compounds

Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate serves as a key intermediate in the synthesis of pyrazole-based heterocyclic compounds. For instance, it can undergo reactions to form N,S-ketene acetal, which is a valuable synthon for creating new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones. These compounds are of interest due to their potential applications in various fields including pharmaceuticals, materials science, and agrochemicals (Prezent et al., 2016).

Catalytic Applications

This compound is also explored in catalytic applications, where its derivatives are used in green chemistry processes. For example, the nano ionic liquid {[HMIM]C(NO2)3}, which can be derived from pyrazole-based compounds, has been utilized as a catalyst in the synthesis of pyrazole derivatives under solvent-free and ambient conditions. This showcases the role of this compound derivatives in promoting environmentally friendly chemical processes (Zolfigol et al., 2015).

Synthesis of Nitroaromatic Systems

Furthermore, the compound is instrumental in the construction of highly substituted nitroaromatic systems, which are crucial in the development of various organic compounds with potential applications in dyes, pharmaceuticals, and explosives. The synthesis of such systems often involves cyclocondensation processes where this compound derivatives serve as essential intermediates (Duthaler, 1983).

Properties

IUPAC Name

methyl 2-(3,5-dibromo-4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3O4/c1-15-3(12)2-10-6(8)4(11(13)14)5(7)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAGTNWHWKOQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Reactant of Route 6
methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.